

In Vitro Activity of BI-1808: A Technical Overview

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Compound of Interest

Compound Name: OS 1808

Cat. No.: B1664460

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Introduction

BI-1808 is a first-in-class, fully human IgG1 monoclonal antibody that targets the tumor necrosis factor receptor 2 (TNFR2).[1] Developed by BioInvent International, BI-1808 represents a novel immunotherapeutic approach for the treatment of various solid tumors and T-cell lymphomas.[2] TNFR2 is preferentially expressed on highly immunosuppressive tumor-associated regulatory T cells (Tregs), making it an attractive target for cancer immunotherapy.[3][4] This technical guide provides an in-depth overview of the in vitro activity of BI-1808, detailing its mechanism of action, key experimental findings, and the methodologies employed in its preclinical characterization.

Mechanism of Action

BI-1808 exerts its anti-tumor effects through a dual mechanism of action. Firstly, it acts as a ligand blocker, preventing the binding of tumor necrosis factor-alpha (TNF- α) to TNFR2.[1] This inhibition of TNFR2 signaling is crucial as this pathway is implicated in the expansion and survival of Tregs within the tumor microenvironment.[3] Secondly, and critically, the IgG1 Fc region of BI-1808 engages with Fc γ receptors (Fc γ R) on effector immune cells, leading to the Fc γ R-dependent depletion of intratumoral Tregs.[1] The reduction in the Treg population shifts the balance towards a more pro-inflammatory tumor microenvironment, facilitating the expansion and activation of cytotoxic CD8+ T cells.[1]

Quantitative In Vitro and Preclinical Data

The following tables summarize the key quantitative data from in vitro and preclinical studies of BI-1808 and its murine surrogate.

Table 1: Preclinical Toxicology of BI-1808 in Cynomolgus Macaques[5]

Dosage	Administration Schedule	Observation
2 mg/kg	Weekly for 4 weeks	Well-tolerated
20 mg/kg	Weekly for 4 weeks	Well-tolerated
200 mg/kg	Weekly for 4 weeks	Well-tolerated

Table 2: Clinical Response to BI-1808 Monotherapy in Phase 2a Study (Cutaneous T-cell Lymphoma)[6][7]

Metric	Value
Objective Response Rate	46% (6 out of 13 evaluable patients)
Disease Control Rate	92% (12 out of 13 evaluable patients)
Complete Response (CR)	1 patient
Partial Response (PR)	5 patients
Stable Disease (SD)	6 patients
Progressive Disease (PD)	1 patient

Table 3: Clinical Response to BI-1808 Monotherapy in Phase 1/2a Study (Solid Tumors)[1]

Tumor Type	Best Clinical Response	Number of Patients
Ovarian Cancer	Unconfirmed Complete Response (uCR)	1
Gastrointestinal Stromal Tumor (GIST)	Partial Response (PR)	1
Various Solid Tumors	Stable Disease (SD)	9

Experimental Protocols

Detailed experimental protocols for the in vitro characterization of BI-1808 are proprietary to BioInvent. However, based on the described mechanism of action and standard immunological assays, the following represents the likely methodologies employed.

TNFR2 Binding Affinity and Ligand Blocking Assay

Objective: To determine the binding affinity of BI-1808 to human TNFR2 and its ability to block the interaction between TNF- α and TNFR2.

Methodology:

- **Reagents:** Recombinant human TNFR2-Fc fusion protein, recombinant human TNF- α , BI-1808 antibody, and a labeled secondary anti-human IgG antibody.
- **Assay Principle:** An enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR) can be utilized.
- **ELISA Protocol:**
 - Microtiter plates are coated with recombinant human TNFR2-Fc.
 - Plates are washed and blocked to prevent non-specific binding.
 - Serial dilutions of BI-1808 are added to the wells, followed by a fixed concentration of biotinylated TNF- α .
 - After incubation and washing, streptavidin-horseradish peroxidase (HRP) is added.
 - The plate is developed with a TMB substrate, and the reaction is stopped with sulfuric acid.
 - The optical density is measured at 450 nm. A decrease in signal with increasing BI-1808 concentration indicates ligand blocking.
- **Data Analysis:** The half-maximal inhibitory concentration (IC₅₀) is calculated to quantify the ligand-blocking potency of BI-1808. SPR would be used to determine the on-rate (k_a), off-

rate (kd), and equilibrium dissociation constant (KD).

In Vitro Treg Depletion Assay

Objective: To demonstrate the FcγR-dependent depletion of Tregs by BI-1808.

Methodology:

- **Cell Isolation:** Peripheral blood mononuclear cells (PBMCs) are isolated from healthy human donors. Effector cells (NK cells or monocytes) and CD4⁺ T cells are then isolated. Tregs (CD4⁺CD25⁺FoxP3⁺) are further purified from the CD4⁺ T cell population.
- **Co-culture:** Tregs are labeled with a fluorescent dye (e.g., CFSE) and co-cultured with effector cells at a specific effector-to-target ratio.
- **Treatment:** BI-1808 or an isotype control antibody is added to the co-culture.
- **Analysis:** After an incubation period (e.g., 4-24 hours), the percentage of dead Tregs is quantified by flow cytometry using a viability dye (e.g., 7-AAD or propidium iodide). An increase in Treg death in the presence of BI-1808 compared to the isotype control indicates antibody-dependent cellular cytotoxicity (ADCC) or phagocytosis (ADCP).

In Vitro CD8⁺ T Cell Activation Assay

Objective: To assess the ability of BI-1808 to enhance CD8⁺ T cell activation, proliferation, and cytokine production in the presence of Tregs.

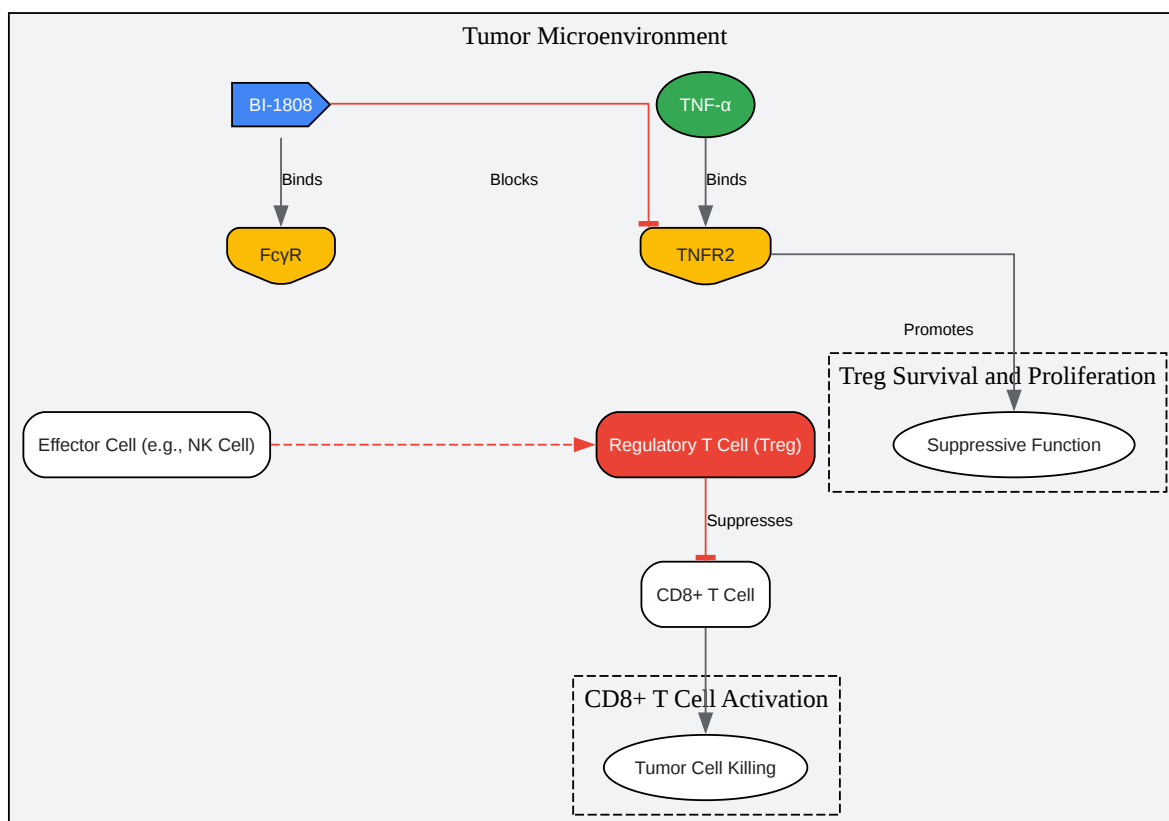
Methodology:

- **Cell Isolation:** CD8⁺ T cells and Tregs are isolated from human PBMCs.
- **Co-culture:** CD8⁺ T cells are labeled with a proliferation dye (e.g., CFSE) and co-cultured with Tregs at a suppressive ratio (e.g., 1:1 or 1:2 Treg to CD8⁺ T cell).
- **Stimulation and Treatment:** The co-culture is stimulated with anti-CD3 and anti-CD28 antibodies to induce T cell activation. BI-1808 or an isotype control is added to the culture.
- **Analysis:**

- Proliferation: After 3-5 days, CD8+ T cell proliferation is measured by the dilution of the CFSE dye using flow cytometry.
- Activation Markers: The expression of activation markers such as CD69, CD25, and ICOS on CD8+ T cells is analyzed by flow cytometry.
- Cytokine Production: Supernatants are collected, and the concentration of cytokines such as IFN- γ and TNF- α is measured by ELISA or a multiplex bead array. An increase in proliferation, activation marker expression, and cytokine production in the presence of BI-1808 indicates a reversal of Treg-mediated suppression.

Visualizations

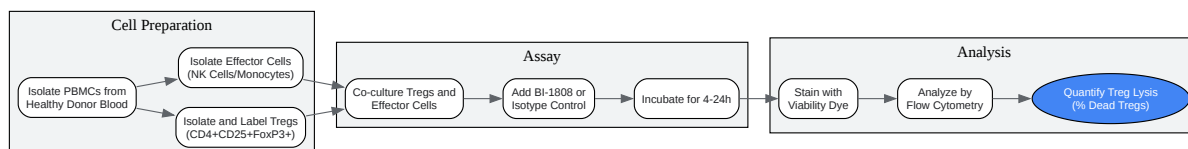
Signaling Pathway of BI-1808's Dual Mechanism of Action



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Caption: Dual mechanism of BI-1808 action in the tumor microenvironment.

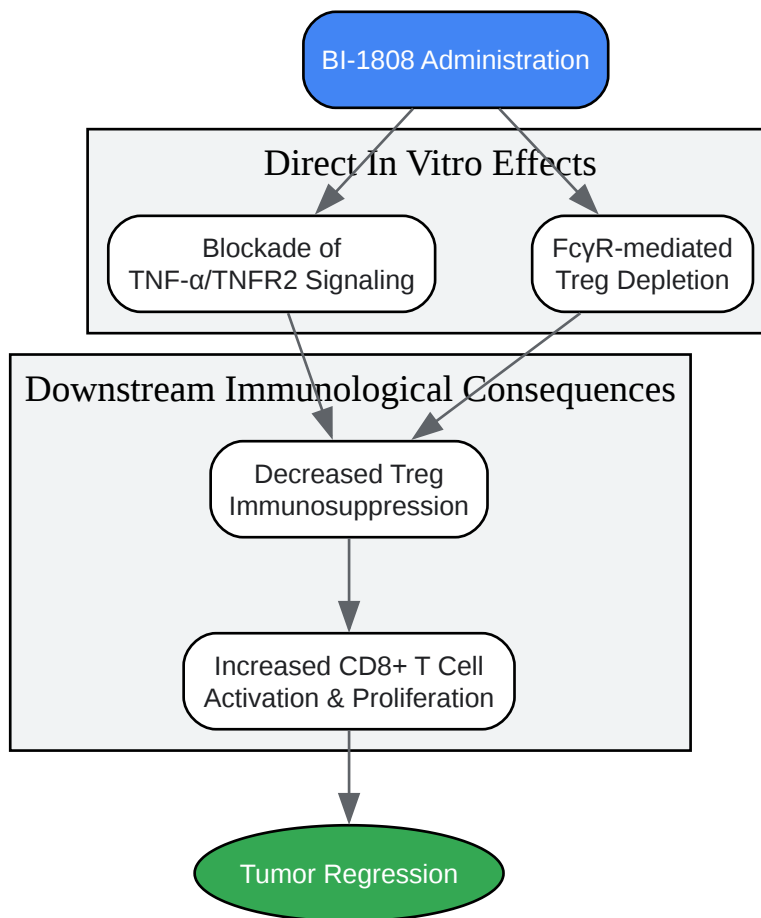
Experimental Workflow for In Vitro Treg Depletion Assay



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Caption: Workflow for assessing BI-1808 mediated Treg depletion.

Logical Relationship of BI-1808's Therapeutic Effect



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Caption: Logical flow of BI-1808's therapeutic effect.

Conclusion

BI-1808 is a promising first-in-class anti-TNFR2 antibody with a well-defined dual mechanism of action. The available in vitro and preclinical data demonstrate its potential to modulate the tumor microenvironment by depleting regulatory T cells and subsequently activating an anti-tumor T cell response. The ongoing clinical trials will further elucidate the therapeutic potential of BI-1808 in various malignancies.^[2] This technical guide provides a foundational understanding of the in vitro activities of BI-1808 for researchers and professionals in the field of drug development.

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